molecular formula C12H12FN3 B12334940 2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine CAS No. 944903-69-9

2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine

Cat. No.: B12334940
CAS No.: 944903-69-9
M. Wt: 217.24 g/mol
InChI Key: JSYZSMSNIZOGSN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine is a heterocyclic compound that contains both imidazole and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the fluorophenyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with glyoxal to form an intermediate, which then undergoes cyclization with piperidine under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding imidazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted imidazo[4,5-C]piperidines depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)piperidine
  • 4-(2-Fluorophenyl)piperidine
  • 4-(4-Fluorobenzyl)piperidine

Uniqueness

2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine is unique due to the presence of both imidazole and piperidine rings, which confer distinct chemical and biological properties. The fluorophenyl group further enhances its stability and activity compared to other similar compounds .

Properties

CAS No.

944903-69-9

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C12H12FN3/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-4,14H,5-7H2,(H,15,16)

InChI Key

JSYZSMSNIZOGSN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(N2)C3=CC=C(C=C3)F

Origin of Product

United States

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